3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride
Description
Structural Significance of Diazaspiro[5.5]undecane Scaffolds
The diazaspiro[5.5]undecane framework, characterized by two fused six-membered rings sharing a central spiro carbon atom, provides a three-dimensional structure that enhances binding selectivity to biological targets. The incorporation of nitrogen atoms at positions 3 and 9 introduces hydrogen-bonding capabilities and basicity, which are critical for interactions with enzymatic active sites or allosteric receptor domains. Comparative studies of spirocyclic amines demonstrate that the 3,9-diazaspiro[5.5]undecane system exhibits superior metabolic stability over non-spirocyclic analogs due to reduced conformational flexibility, which minimizes off-target interactions.
The 3-butyl substituent in 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride introduces a hydrophobic moiety that enhances membrane permeability while maintaining water solubility through the hydrochloride salt form. This balance is particularly advantageous for central nervous system (CNS) drug candidates, where blood-brain barrier penetration is essential. Structural analyses using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy reveal that the spirocyclic core forces the nitrogen atoms into a fixed spatial arrangement, optimizing their orientation for interactions with conserved residues in γ-aminobutyric acid type A receptors (GABAARs) and other neuromodulatory proteins.
Table 1: Key Structural Features of 3-Butyl-3,9-Diazaspiro[5.5]undecane Hydrochloride
| Feature | Description | Biological Implication |
|---|---|---|
| Spirocyclic core | Two six-membered rings sharing a central spiro carbon | Conformational rigidity for target selectivity |
| 3,9-Diaza configuration | Nitrogen atoms at positions 3 and 9 | Hydrogen bonding with acidic residues |
| 3-Butyl substituent | Hydrophobic alkyl chain at position 3 | Enhanced lipophilicity and membrane permeability |
| Hydrochloride salt | Ionic form improving aqueous solubility | Bioavailability optimization |
Historical Development of Spirocyclic Amine Derivatives
The synthesis of spirocyclic amines dates to early 20th-century efforts to mimic natural alkaloids, but advancements in catalytic asymmetric synthesis during the 1990s enabled precise control over stereochemistry. The 3,9-diazaspiro[5.5]undecane framework first gained attention in the 2000s as a rigid analog of piperidine-based neurotransmitters, with early work focusing on its application as a GABAAR modulator. Key milestones include the development of Buchwald-Hartwig amination protocols for introducing nitrogen atoms and the use of Grubbs catalysts for ring-closing metathesis to form the spiro junction.
The introduction of alkyl substituents, such as the butyl group in 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride, emerged from structure-activity relationship studies in the 2010s. Researchers found that branching at position 3 improved binding affinity for extrasynaptic GABAAR subtypes while reducing activity at synaptic variants, a critical breakthrough for designing subtype-selective neurotherapeutics. Recent innovations include the use of flow chemistry to optimize cyclization steps and computational modeling to predict substituent effects on receptor docking.
Synthetic routes to 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involve:
- Cyclization : Formation of the spiro core via intramolecular nucleophilic substitution or photochemical [2+2] cycloaddition.
- Alkylation : Introduction of the butyl group using alkyl halides under basic conditions.
- Salt formation : Precipitation of the hydrochloride salt to enhance crystallinity and stability.
Properties
Molecular Formula |
C13H27ClN2 |
|---|---|
Molecular Weight |
246.82 g/mol |
IUPAC Name |
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-3-10-15-11-6-13(7-12-15)4-8-14-9-5-13;/h14H,2-12H2,1H3;1H |
InChI Key |
KPDMZAYMPNTMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Benzyl Derivatives
This method involves the use of benzyl derivatives as starting materials, which undergo a series of transformations to yield the desired compound.
Step 1: Start with 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane. This compound is synthesized from N-benzyl pyridine ketone and ethyl cyanoacetate using a cholamine solution.
Step 2: The benzyl derivative is treated with lithium aluminum hydride in anhydrous tetrahydrofuran under nitrogen atmosphere for 16 hours at reflux temperature. This reduction step is crucial for forming the spiro structure.
Step 3: The reaction mixture is cooled and quenched with sodium hydroxide, followed by filtration and evaporation to obtain the crude product, which is then purified via column chromatography.
Yield: Approximately 73% of a faint yellow solid is obtained after purification.
Method 2: Direct Synthesis from Carboxylic Acids
Another effective approach involves starting from carboxylic acid derivatives, which are converted into the hydrochloride salt form.
Step 1: tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is synthesized by reacting tert-butyl esters with diazaspiro compounds under controlled conditions.
Step 2: The resultant compound is then treated with hydrochloric acid in methanol to form the hydrochloride salt, enhancing solubility for further biological assays.
Yield: The overall yield from this method can vary but has been reported up to 82% under optimized conditions.
Method 3: Functionalization and Cyclization
This method focuses on functionalizing existing diazaspiro compounds to introduce butyl groups effectively.
Step 1: Start with a diazaspiro compound that has reactive functional groups suitable for alkylation.
Step 2: Use butyl iodide or butyl bromide in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Step 3: The resulting product is then converted into its hydrochloride form using dilute hydrochloric acid.
Yield: Typical yields can reach around 70%, depending on the specific conditions used during functionalization.
The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride has been explored in various studies focusing on its biological activity and potential therapeutic applications. Research indicates that modifications at specific positions on the diazaspiro framework significantly affect binding affinities to biological targets such as receptors involved in neurological pathways.
Table: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis via Benzyl Derivatives | Benzyl derivatives | Lithium aluminum hydride | ~73 | Requires careful handling of reagents |
| Direct Synthesis from Carboxylic Acids | tert-butyl esters | Hydrochloric acid | Up to 82 | Enhances solubility for biological assays |
| Functionalization and Cyclization | Existing diazaspiro compounds | Butyl iodide/bromide | ~70 | Effective for introducing butyl groups |
Chemical Reactions Analysis
Types of Reactions
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.
Scientific Research Applications
3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the GABAAR and inhibits its activity, which can affect various physiological processes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Pharmacological Profiles
1-Oxa-4,9-Diazaspiro[5.5]undecane Derivatives
- Key Example : Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane with ortho-substituted halogens/trifluoromethyl groups).
- Structural Advantage : The 1-oxa substitution (oxygen replacing nitrogen) reduces basicity, improving solubility and metabolic stability compared to diazaspiro analogs .
3-Methyl-3,9-Diazaspiro[5.5]undecane Dihydrochloride
- Physical Properties : Melting point 128–130°C, molecular weight 168.28 g/mol, and predicted logP ~1.5 (indicating moderate lipophilicity) .
- Synthesis : Prepared via reductive alkylation or Boc-protection strategies, similar to methods for 3-butyl derivatives .
- Limitation: Limited pharmacological data compared to 1-oxa analogs, suggesting reduced target engagement diversity .
9-Benzyl-3-Cyclobutyl-3,9-Diazaspiro[5.5]undecane
Physicochemical Properties
| Property | 3-Butyl-3,9-diazaspiro[...] HCl | 1-Oxa-4,9-diazaspiro[...] | 3-Methyl-3,9-diazaspiro[...] HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~317 (estimated) | ~350 (estimated) | 168.28 |
| Melting Point | Not reported | Not reported | 128–130°C |
| logP (Predicted) | ~2.1 | ~1.8 | ~1.5 |
| Solubility | Moderate (HCl salt) | High (due to 1-oxa) | Low to moderate |
Note: The hydrochloride salt form of 3-butyl-3,9-diazaspiro[...] likely enhances aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride is a compound characterized by its unique spirocyclic structure, featuring two nitrogen atoms and a butyl side chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications targeting various diseases, including cancer.
- Molecular Formula : C14H24N2·HCl
- Molecular Weight : Approximately 290.83 g/mol
- Structure : The compound's spirocyclic nature contributes to its biological activity and interaction with multiple biological targets.
Research indicates that 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride interacts with several key biological pathways:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : This inhibition leads to the inactivation of downstream proteins such as YAP1 and TAZ, which are crucial in regulating cell proliferation and survival, particularly in cancer cells .
- GABA Receptor Antagonism : Compounds related to this structure have been identified as antagonists of γ-aminobutyric acid type A receptors (GABAAR), impacting neurotransmission and potentially offering therapeutic avenues for neurological disorders .
Biological Activity
The biological activity of 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride has been documented in various studies, highlighting its potential therapeutic applications:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Proliferation Study :
-
Neurological Impact :
- Research on related diazaspiro compounds indicates their role as GABAAR antagonists, which may help modulate anxiety and other neurological conditions. The low membrane permeability noted in some studies suggests that these compounds may have selective effects on peripheral versus central nervous system targets .
Comparative Analysis with Similar Compounds
Compounds structurally related to 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride show varying degrees of biological activity based on their side chains and structural modifications.
Table 2: Comparison with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 0.98 | Contains a carboxylate group enhancing solubility |
| tert-butyl 4-(2-(methylamino)ethyl)piperidine | 1.00 | Features a piperidine ring |
| tert-butyl 2,7-diazaspiro[3.5]nonane | 0.96 | Smaller ring system |
| tert-butyl 4-(3-hydroxypropyl)piperidine | 0.98 | Hydroxypropyl group adds polar character |
Q & A
Q. What are the recommended storage conditions for 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride to ensure stability?
The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Exposure to light, moisture, or oxygen may degrade the spirocyclic structure or hydrochloride salt. Stability studies on similar diazaspiro compounds indicate that improper storage can lead to hydrolysis or oxidation of the tertiary amine groups .
Q. How can researchers validate the purity of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride?
High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is recommended for purity assessment. Impurity profiling should include checks for common byproducts, such as dealkylated analogs or Boc-protected intermediates (if synthesized via tert-butyloxycarbonyl strategies). Reference standards for related impurities, like (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride, can guide method development .
Q. What synthetic strategies are reported for diazaspiro compounds of this class?
A common approach involves cyclization reactions using ketones or aldehydes to form the spirocyclic core. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via nucleophilic substitution at the 4- and 9-positions, followed by acid-catalyzed ring closure. Substituents like halogens or trifluoromethyl groups are introduced to modulate steric and electronic properties .
Advanced Research Questions
Q. How does structural modification at the 3- and 9-positions influence pharmacological activity?
Substituents at these positions significantly affect binding to targets like the σ1 receptor and µ-opioid receptor. For instance, bulky groups (e.g., benzyl or cyclobutyl) enhance σ1 receptor antagonism but may increase hERG channel inhibition risks. Pyridyl heterocycles at position 4 improve solubility and metabolic stability while maintaining dual receptor activity .
Q. What experimental approaches resolve contradictions in receptor binding data for dual-target ligands?
Use orthogonal assays:
- Radioligand displacement assays to quantify affinity for σ1 and µ-opioid receptors.
- Functional assays (e.g., cAMP inhibition for µ-opioid agonism, calcium flux for σ1 antagonism). Contradictions may arise from differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., pH, cofactors). Cross-validate with in vivo pain models to confirm therapeutic relevance .
Q. How does polymorphism in the hydrochloride salt form impact bioavailability?
X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify polymorphic forms. For example, a non-solvate crystal of a related triazaspiro undecane derivative exhibited improved solubility and antagonistic activity compared to amorphous forms. Stability studies under accelerated conditions (40°C/75% RH) are critical for selecting the optimal polymorph .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
- Replace metabolically labile sites (e.g., morpholine rings) with spirocyclic or heteroaromatic systems.
- Use in vitro hepatocyte assays and LC-MS metabolite identification to guide structural optimization .
Methodological Tables
Table 1. Key Physicochemical Properties of 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride
Table 2. Common Impurities and Analytical Controls
| Impurity | CAS Number | Detection Method |
|---|---|---|
| Dealkylated analog | 13323-45-0 | HPLC-UV (λ = 254 nm) |
| Boc-protected intermediate | 236406-47-6 | LC-MS (m/z 325.2) |
| Oxidative byproduct | 93413-56-0 | HRMS/QTOF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
